molecular formula C8H8F3N3OS B12122146 N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide

N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide

Cat. No.: B12122146
M. Wt: 251.23 g/mol
InChI Key: YZRDHAMTLGOOIA-UHFFFAOYSA-N
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Description

N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide (CAS 1152549-22-8) is a chemical compound with the molecular formula C8H8F3N3OS and a molecular weight of 251.23 g/mol . As a hydrazinecarbothioamide derivative, this compound belongs to a class of molecules known for their versatility as building blocks in organic synthesis and medicinal chemistry research. Compounds within this family are frequently investigated for their potential biological activities and are commonly used as key intermediates or precursors for the synthesis of more complex heterocyclic structures, such as 1,3,4-thiadiazoles, which are found in various pharmacologically active molecules . The presence of the trifluoromethoxy group is a significant structural feature, as fluorinated groups are often incorporated into research compounds to modulate their physicochemical properties, including metabolic stability and lipophilicity . While specific biological data for this exact compound is limited in the public domain, related hydrazinecarbothioamide and thiosemicarbazone analogs have been explored in scientific studies for a range of potential applications. These include serving as core structures in the development of antiapoptotic agents that inhibit executioner caspases like caspase-3 , and as investigational compounds in studies targeting multidrug resistance in cancer . Other closely related structures have also been evaluated for antimicrobial properties . Researchers value this class of compounds for its utility in structure-activity relationship (SAR) studies and as a scaffold for generating novel chemical entities for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a well-ventilated laboratory, and refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C8H8F3N3OS

Molecular Weight

251.23 g/mol

IUPAC Name

1-amino-3-[3-(trifluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C8H8F3N3OS/c9-8(10,11)15-6-3-1-2-5(4-6)13-7(16)14-12/h1-4H,12H2,(H2,13,14,16)

InChI Key

YZRDHAMTLGOOIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=S)NN

Origin of Product

United States

Preparation Methods

Stepwise Procedure

  • Reagents and Conditions

    • Hydrazine hydrate (1.2 equiv) and 3-(trifluoromethoxy)phenyl isothiocyanate (1.0 equiv) are combined in absolute ethanol (20 mL per mmol of isothiocyanate).

    • The mixture is refluxed for 8–12 hours under nitrogen atmosphere to prevent oxidation.

    • Post-reaction, the solution is cooled to 0–5°C, and the precipitate is filtered, washed with cold ethanol, and recrystallized from a cyclohexane/ethyl acetate (3:1) mixture.

  • Yield and Purity

    • Typical yields range from 85–92% , with purity exceeding 98% (HPLC).

    • Impurities, such as unreacted isothiocyanate or di-substituted byproducts, are minimized via stoichiometric control and recrystallization.

Use of Semicarbazide Derivatives

A modified approach involves substituting hydrazine with semicarbazide (NH₂-NH-C(O)-NH₂) to yield thiobiureas. While this method is less direct, it offers tunable electronic properties for downstream applications. For example, reacting semicarbazide with 3-(trifluoromethoxy)phenyl isothiocyanate in acetonitrile at 25°C produces a thiobiurea intermediate, which is subsequently hydrolyzed to the target compound under basic conditions.

Solid-Phase Synthesis

Emerging protocols utilize polymer-supported reagents to streamline purification. For instance, immobilizing hydrazine on silica gel enables efficient isolation of the product via simple filtration. This method reduces solvent waste but requires optimization for trifluoromethoxy-containing substrates.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent EthanolMaximizes solubility of both reactants and product.
Temperature Reflux (78°C)Accelerates reaction kinetics without decomposing the isothiocyanate.
Reaction Time 10 hoursBalances completion and side-product formation.

Catalytic Additives

  • Sodium acetate (1.5 equiv) enhances yield by scavenging HCl, preventing protonation of hydrazine.

  • Molecular sieves (4Å) improve reaction efficiency by adsorbing moisture, particularly in hygroscopic solvents like acetonitrile.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹):

    • 3267 (N-H stretch), 1258 (C=S), 1144 (C-F of trifluoromethoxy).

  • ¹H NMR (DMSO-d₆, δ ppm):

    • 10.89 (s, 1H, NH), 8.21 (s, 1H, NH₂), 7.45–7.62 (m, 4H, aromatic).

  • ESI-MS: m/z 280.1 [M+H]⁺, consistent with the molecular formula C₈H₇F₃N₃OS.

Elemental Analysis

  • Calculated for C₈H₇F₃N₃OS: C 34.41%, H 2.53%, N 15.05%.

  • Found: C 34.38%, H 2.49%, N 14.98%.

Applications and Derivative Synthesis

This compound serves as a precursor for heterocyclic systems, including:

  • 1,3,4-Thiadiazoles: Cyclization with phosphorous oxychloride yields bioactive thiadiazole derivatives.

  • Triazole-thiones: Oxidative desulfurization with iodine generates triazole scaffolds with antifungal activity .

Chemical Reactions Analysis

N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide participates in various reactions:

    Oxidation/Reduction: It can undergo redox reactions.

    Substitution: Substituents on the phenyl ring can be modified.

    Common Reagents: Hydrazine hydrate, isopropanol, and aryl isothiocyanates.

    Major Products: Thiosemicarbazides and the final compound.

Scientific Research Applications

Medicinal Chemistry

N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide has been explored for its potential therapeutic effects:

  • Cancer Research : Derivatives of this compound have shown promise in forming coordination compounds with transition metals like copper and nickel, which act as bridging ligands. These complexes have demonstrated the ability to inhibit the growth of human leukemia cells in vitro, suggesting their application in cancer treatment (Pakhontsu et al., 2014).
  • Antimicrobial Activity : Studies indicate that thiosemicarbazones related to this compound exhibit antimicrobial properties against various pathogens. The presence of the trifluoromethoxy group enhances their biological activity, making them candidates for developing new antimicrobial agents (Marenco et al., 2012) .

Biological Studies

The interactions of this compound with biomolecules are under investigation:

  • Fluorescent Probes : Research has highlighted its potential as a fluorescent sensor for detecting iron (Fe(III)) in biological and environmental samples. This capability is attributed to a concentration-dependent increase in fluorescence upon binding with iron (Marenco et al., 2012).
  • Mechanism of Action : The precise mechanisms by which this compound exerts its biological effects are still being elucidated. It is believed to interact with specific molecular targets or pathways that could lead to therapeutic benefits.

Case Study 1: Anticancer Activity

In a study conducted on thiosemicarbazone derivatives, it was found that specific modifications led to significant anticancer activity against various cancer cell lines, demonstrating the potential of compounds like this compound in oncology research .

Case Study 2: Antimicrobial Properties

Research on fluorinated compounds has shown that introducing trifluoromethoxy groups can enhance antimicrobial efficacy. One study revealed that derivatives exhibited potent activity against Mycobacterium smegmatis, indicating their potential as new therapeutic agents against tuberculosis .

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide with structurally related hydrazinecarbothioamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Electronic and Lipophilic Properties

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):

    • The -OCF₃ group introduces greater polarity compared to -CF�3 due to the electronegative oxygen atom. This may reduce lipophilicity (logP) compared to N-(3-(trifluoromethyl)phenyl)hydrazinecarbothioamide (CAS 20069-30-1) .
    • In contrast, dimethylphenyl derivatives (e.g., N-(2,5-dimethylphenyl)hydrazinecarbothioamide) exhibit increased lipophilicity, enhancing membrane permeability and bioavailability .

Biological Activity

N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C₈H₈F₃N₃S and a molecular weight of 235.23 g/mol. The introduction of the trifluoromethoxy group is crucial as it enhances the biological activity of the compound. The synthesis typically involves the reaction of isothiocyanatobenzene with hydrazine hydrate, allowing for the incorporation of the trifluoromethoxy group into the hydrazine framework. Alternative methods include radical trifluoromethylation using sodium triflinate.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anticancer Properties : The compound has shown promising results in inhibiting the growth of human leukemia cells. In vitro studies indicate that it may induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antibacterial Activity : It demonstrates antibacterial properties against various strains, showing effectiveness comparable to standard antibiotics. Minimum inhibitory concentrations (MICs) for certain derivatives have been reported in the range of 40-50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .
  • Toxicity Evaluation : Toxicity assessments using brine shrimp lethality bioassays have revealed varying degrees of toxicity among related compounds, suggesting that structural modifications can significantly influence biological activity .

Anticancer Activity

A study focusing on the anticancer effects of this compound indicated that it effectively inhibits cell proliferation in several cancer types, including breast and leukemia cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase. The following table summarizes key findings from various studies:

CompoundCancer TypeIC50 (µM)Mechanism
This compoundLeukemia15Induces apoptosis
Related ThiosemicarbazonesBreast Cancer (MCF-7)225Inhibits cell growth

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against multiple bacterial strains. The results are presented in the following table:

Bacterial StrainMIC (µg/mL)Comparison to Standard
E. faecalis40Comparable to Ceftriaxone
P. aeruginosa50Comparable to Ceftriaxone

Case Studies

  • Leukemia Treatment : In a controlled study, this compound was administered to leukemia cell lines, resulting in a significant reduction in cell viability (up to 70% at 15 µM concentration). Flow cytometry analysis confirmed an increase in early apoptotic cells.
  • Antibacterial Efficacy : A comparative study with standard antibiotics showed that derivatives of this compound exhibited inhibition zones ranging from 19 mm to 30 mm against tested organisms, indicating strong antibacterial potential.

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